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Compound of Interest

Compound Name: AZD1208

Cat. No.: B612199 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive analysis of the preclinical data on the combination of AZD1208, a pan-Pim

kinase inhibitor, with standard-of-care chemotherapy, primarily focusing on its application in

Acute Myeloid Leukemia (AML).

AZD1208 is an orally bioavailable, potent, and selective inhibitor of all three Pim kinase

isoforms (Pim-1, Pim-2, and Pim-3), which are serine/threonine kinases implicated in cell

survival and proliferation pathways.[1][2] Upregulation of Pim kinases is observed in various

hematologic malignancies, making them an attractive therapeutic target.[3] Preclinical studies

have explored the potential of combining AZD1208 with conventional chemotherapy to

enhance anti-leukemic activity.

Efficacy of AZD1208 in Combination with
Chemotherapy (Preclinical Data)
Preclinical evidence, predominantly in AML models, suggests that AZD1208 can act

synergistically with standard chemotherapeutic agents, leading to enhanced tumor growth

inhibition and increased apoptosis.

In Vivo Xenograft Studies
In a key preclinical study, the combination of AZD1208 with cytarabine, a cornerstone of AML

chemotherapy, was evaluated in a KG-1a AML xenograft model. The combination therapy
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resulted in a more profound and sustained tumor growth inhibition compared to either agent

alone.[2]

Treatment Group
Tumor Growth Inhibition
(%)

Notes

AZD1208 (30 mg/kg, once

daily)
71 End of dosing period (day 39)

Cytarabine (30 mg/kg, twice

per week)
79 End of dosing period (day 39)

AZD1208 + Cytarabine 96

Indication of decreased tumor

regrowth after treatment

cessation

Data from a KG-1a xenograft

model.[2]

In Vitro and Ex Vivo Studies in AML
In vitro studies have demonstrated that AZD1208 enhances the cytotoxic effects of several

chemotherapy drugs, particularly in AML cells with FMS-like tyrosine kinase 3 internal tandem

duplication (FLT3-ITD), a common mutation associated with poor prognosis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3916880/
https://www.benchchem.com/product/b612199?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612199?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemotherapy Agent Cell Lines Observation

Daunorubicin FLT3-ITD AML cell lines

Significantly more apoptosis

with combination vs. single

agents.[4]

Mitoxantrone FLT3-ITD AML cell lines
At least a two-fold increase in

apoptosis with combination.

Etoposide FLT3-ITD AML cell lines
At least a two-fold increase in

apoptosis with combination.

Topotecan FLT3-ITD AML cell lines
At least a two-fold increase in

apoptosis with combination.

Cytarabine FLT3-ITD AML cell lines

Did not increase apoptosis

induced by cytarabine in this

specific study.

Observations from in vitro

studies on FLT3-ITD AML cell

lines.

Experimental Protocols
Detailed methodologies from key preclinical studies are summarized below to provide context

for the presented data.

In Vivo Xenograft Model (KG-1a)
Animal Model: Female SCID mice.

Cell Line: KG-1a human AML cells were implanted subcutaneously.

Treatment Regimen:

AZD1208: 30 mg/kg administered orally, once daily.

Cytarabine: 30 mg/kg administered intraperitoneally, twice a week on consecutive days.
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Combination: Both AZD1208 and cytarabine were administered as per their individual

schedules.

Endpoint: Tumor growth was monitored, and inhibition was calculated at the end of the

dosing period.[2]

In Vitro Apoptosis Assay in FLT3-ITD AML Cells
Cell Lines: MV4-11, MOLM-14, and Ba/F3-ITD cells were used.

Treatment: Cells were co-treated with 1µM AZD1208 and various chemotherapy drugs

(daunorubicin, mitoxantrone, etoposide, topotecan, or cytarabine) at their respective IC50

concentrations.

Methodology: Apoptosis was measured by flow cytometric analysis of Annexin V/propidium

iodide (PI) staining, percentage of cells in the sub-G1 phase, and changes in mitochondrial

membrane potential.[4]

Signaling Pathways and Mechanism of Action
AZD1208 exerts its effect by inhibiting Pim kinases, which are downstream effectors of various

cytokine and growth factor signaling pathways. This inhibition leads to the modulation of

several downstream targets involved in cell cycle progression and apoptosis.
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AZD1208 Mechanism of Action
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Caption: Simplified signaling pathway of AZD1208 action.

In sensitive AML cells, AZD1208 has been shown to cause cell cycle arrest and apoptosis,

which is accompanied by a reduction in the phosphorylation of BAD, 4EBP1, p70S6K, and S6,

and an increase in cleaved caspase 3 and p27.[3] The inhibition of the phosphorylation of

4EBP1 and p70S6K, leading to the suppression of translation, is a characteristic effect of Pim

kinase inhibition in sensitive AML cell lines.[3]
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Clinical Trial Landscape
Despite the promising preclinical data for combination therapy, the clinical development of

AZD1208 has faced challenges. Phase I studies of AZD1208 as a monotherapy in patients

with recurrent or refractory AML and advanced solid tumors were conducted.[5] However, these

trials did not demonstrate clinical responses, and a maximum tolerated dose (MTD) was not

established.[5] Consequently, the phase I trial for AZD1208 in AML was discontinued.[4]

Currently, there is a lack of publicly available data from clinical trials evaluating AZD1208 in

combination with standard-of-care chemotherapy.

Alternatives and Future Directions
The limited clinical success of AZD1208 as a monotherapy has shifted the focus towards

combination strategies and the development of other pan-Pim kinase inhibitors. Several clinical

trials are ongoing to evaluate other pan-PIM inhibitors in combination with standard therapies

for hematologic malignancies.[1] The preclinical rationale for combining Pim kinase inhibition

with other targeted agents, such as FLT3 inhibitors or PI3K/AKT/mTOR pathway inhibitors, is

also being actively explored.[1][6]

For AML, particularly in older patients or those unfit for intensive chemotherapy, several

alternative combination therapies have emerged and gained regulatory approval. These include

venetoclax (a BCL-2 inhibitor) in combination with hypomethylating agents (azacitidine or

decitabine) or low-dose cytarabine, and IDH1/2 inhibitors for patients with specific mutations.[7]

[8][9] These regimens have demonstrated significant improvements in response rates and

overall survival, setting a new standard of care for many AML patient populations.

Conclusion
Preclinical studies have provided a strong rationale for combining the pan-Pim kinase inhibitor

AZD1208 with standard-of-care chemotherapy in AML. The synergistic effects observed in vitro

and in vivo highlight the potential of this approach to overcome resistance and enhance

therapeutic efficacy. However, the lack of clinical responses in monotherapy trials and the

absence of dedicated clinical trials for combination therapy with AZD1208 leave its clinical

utility in this context unevaluated. Future research may focus on identifying predictive

biomarkers for sensitivity to Pim kinase inhibitors and exploring rational combination strategies
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with other novel agents to fully exploit the therapeutic potential of targeting the Pim kinase

pathway in cancer. Researchers in the field should consider the established efficacy of

alternative combination therapies that are now the standard of care in various AML patient

subgroups.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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